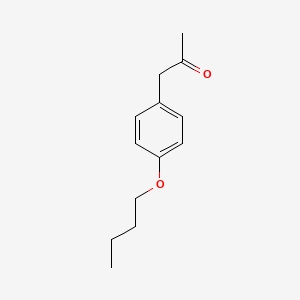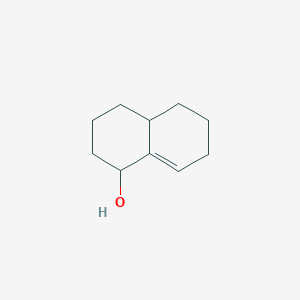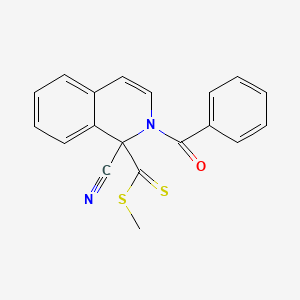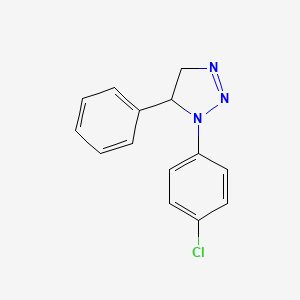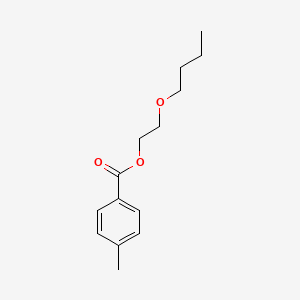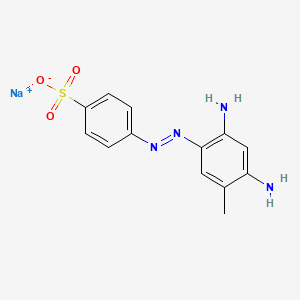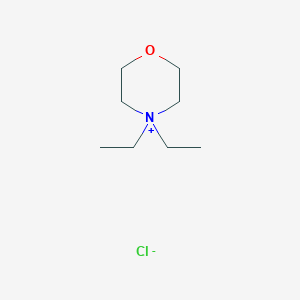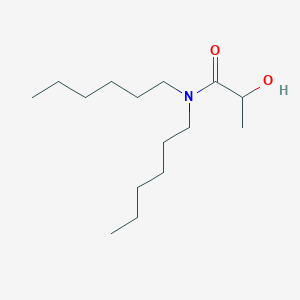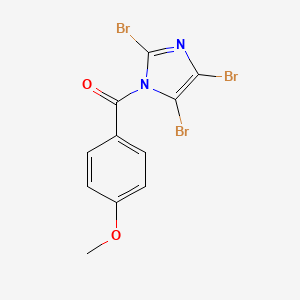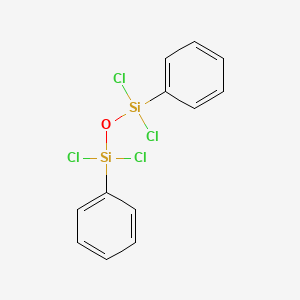
Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl-, also known as 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane, is a chemical compound with the molecular formula C12H10Cl4OSi2 and a molecular weight of 368.19 g/mol . This compound is characterized by the presence of two silicon atoms bonded to oxygen and chlorine atoms, as well as phenyl groups. It is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane typically involves the reaction of phenyltrichlorosilane with water under controlled conditions . The reaction proceeds as follows:
2PhSiCl3+H2O→Ph2Si2Cl4O+2HCl
In this reaction, phenyltrichlorosilane (PhSiCl3) reacts with water to form 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane and hydrochloric acid. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
1,1,3,3-tetrachloro-1,3-diphenyl disiloxane undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include water, alcohols, and amines. For example, hydrolysis of this compound with water produces silanols and hydrochloric acid:
Ph2Si2Cl4O+4H2O→Ph2Si2(OH)4O+4HCl
In substitution reactions, the chlorine atoms can be replaced by other groups such as alkoxy or amino groups, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-tetrachloro-1,3-diphenyl disiloxane is used in a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of other organosilicon compounds and siloxane polymers . In biology and medicine, it is used in the development of silicone-based materials for medical devices and implants due to its biocompatibility and stability . Additionally, it finds applications in the electronics industry for the production of silicone resins and coatings .
Wirkmechanismus
The mechanism of action of 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane involves its ability to undergo hydrolysis and substitution reactions. The silicon-oxygen-silicon (Si-O-Si) backbone provides stability and flexibility, allowing the compound to form various derivatives with different functional groups. These derivatives can interact with biological molecules and materials, leading to their widespread use in medical and industrial applications .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-tetrachloro-1,3-diphenyl disiloxane can be compared with other similar compounds such as 1,1,3,3-tetramethyl disiloxane and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane . While these compounds share a similar disiloxane backbone, they differ in their substituents and chemical properties. For example, 1,1,3,3-tetramethyl disiloxane is used as a reducing agent and in hydrosilylation reactions , whereas 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane is used as a silylating reagent for the protection of hydroxyl groups . The unique combination of phenyl and chlorine substituents in 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane provides distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
6838-45-5 |
|---|---|
Molekularformel |
C12H10Cl4OSi2 |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
dichloro-[dichloro(phenyl)silyl]oxy-phenylsilane |
InChI |
InChI=1S/C12H10Cl4OSi2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
RLMDOMGMIRVGQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](O[Si](C2=CC=CC=C2)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


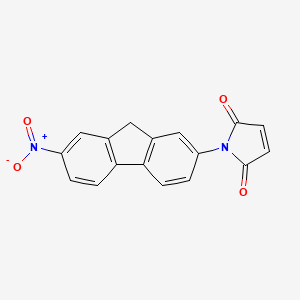
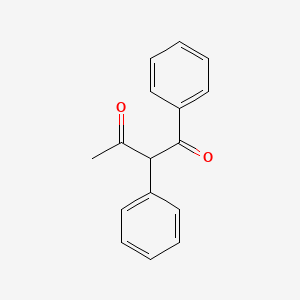
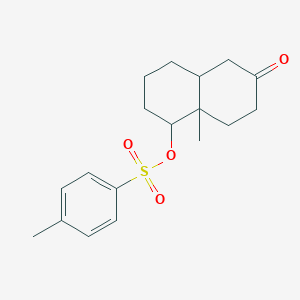
![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)
